

Validating Sonrotoclax in a Novel Tumor Model: A Comparative Guide

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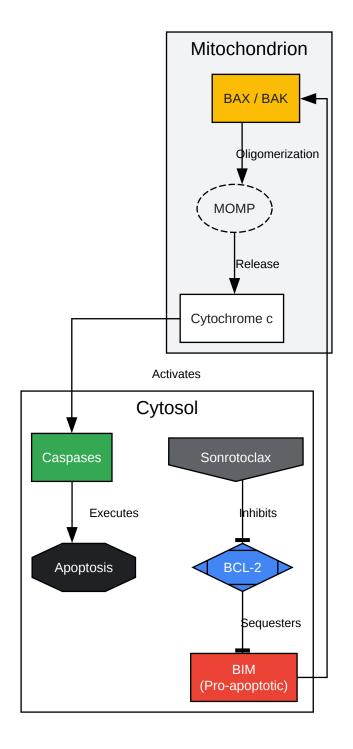
This guide provides a framework for researchers, scientists, and drug development professionals to validate the efficacy of **Sonrotoclax**, a potent and selective second-generation B-cell lymphoma 2 (BCL-2) inhibitor, in a new tumor model. It offers a comparative analysis against the first-generation inhibitor, Venetoclax, and details the necessary experimental protocols.

Sonrotoclax is an orally bioavailable BH3 mimetic designed to specifically inhibit the anti-apoptotic protein BCL-2.[1][2][3] Overexpression of BCL-2 is a key survival mechanism for many cancer cells, making it a validated therapeutic target.[1][4] **Sonrotoclax** distinguishes itself by demonstrating greater potency than Venetoclax and, critically, by maintaining activity against the G101V mutation in BCL-2, a known mechanism of resistance to Venetoclax.[5][6][7]

Mechanism of Action: BCL-2 Inhibition

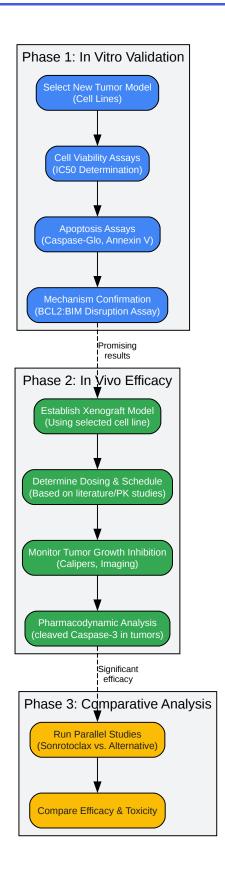
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members like BCL-2 sequester pro-apoptotic proteins (e.g., BIM, BID), preventing them from activating the effector proteins BAX and BAK.[1][4] **Sonrotoclax**, acting as a BH3 mimetic, binds with high affinity to the BH3-binding groove of BCL-2, displacing the pro-apoptotic proteins.[2][4] This frees BAX and BAK to oligomerize on the mitochondrial outer membrane, leading to its permeabilization, the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[1][2]





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